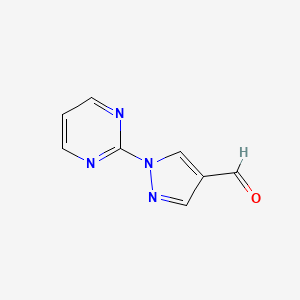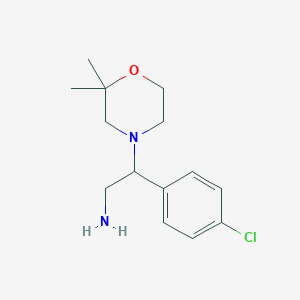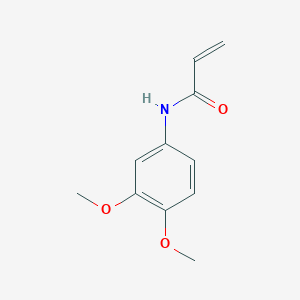
N-(3,4-二甲氧基苯基)丙-2-烯酰胺
描述
“N-(3,4-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H13NO3 . It is a pearl white powder with a savoury aroma .
Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethoxyphenyl)prop-2-enamide” consists of a prop-2-enamide group attached to a 3,4-dimethoxyphenyl group . The molecular weight is 207.23 .Physical And Chemical Properties Analysis
“N-(3,4-dimethoxyphenyl)prop-2-enamide” is a pearl white powder . It is practically insoluble in water but soluble in ethanol . The melting point is between 106-107 degrees Celsius .科学研究应用
合成和结构分析
- 合成和晶体结构:合成了 5-(3,4-二甲氧基苯基)-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-甲酰胺(其包含与 N-(3,4-二甲氧基苯基)丙-2-烯酰胺相似的部分),并使用 X 射线衍射分析了其晶体结构。这项研究有助于理解相关化合物的结构特性 (Prabhuswamy 等人,2016 年)。
抗病毒活性
- 寨卡病毒抑制:一项研究发现 (2E)-N-苄基-3-(4-丁氧基苯基)丙-2-烯酰胺 (SBI-0090799),其结构与 N-(3,4-二甲氧基苯基)丙-2-烯酰胺相关,是寨卡病毒复制的有效抑制剂。该化合物通过抑制病毒复制区室的形成来发挥作用 (Riva 等人,2021 年)。
酶诱导
- NQO1 诱导剂活性:某些烯胺酮衍生物,包括具有 3,4-二甲氧基苯基基团的衍生物,已被证明可以弱诱导细胞保护酶 NQO1。这种活性归因于它们的亲电环己烯酮官能团 (Alsaid 等人,2015 年)。
化学合成
- 一步还原环化:使用一步还原环化技术合成了 2-(3,4-二甲氧基苯基)-N-(4-甲氧基苯基)-1-丙基-1H-苯并[d]咪唑-5-甲酰胺。这证明了 3,4-二甲氧基苯基化合物在化学合成中的用途 (Bhaskar 等人,2019 年)。
安全和危害
生化分析
Biochemical Properties
N-(3,4-dimethoxyphenyl)prop-2-enamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, N-(3,4-dimethoxyphenyl)prop-2-enamide can bind to specific receptors on cell surfaces, influencing various signaling pathways.
Cellular Effects
N-(3,4-dimethoxyphenyl)prop-2-enamide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . This modulation can lead to changes in cellular metabolism and overall cell function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(3,4-dimethoxyphenyl)prop-2-enamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . This inhibition can result in altered neurotransmitter levels, affecting various physiological processes. Additionally, N-(3,4-dimethoxyphenyl)prop-2-enamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,4-dimethoxyphenyl)prop-2-enamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(3,4-dimethoxyphenyl)prop-2-enamide remains stable under normal storage conditions . Its degradation products can have different biochemical properties, potentially leading to varying effects on cells over extended periods.
Dosage Effects in Animal Models
The effects of N-(3,4-dimethoxyphenyl)prop-2-enamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
N-(3,4-dimethoxyphenyl)prop-2-enamide is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolic flux and levels of metabolites . The compound’s metabolism can lead to the formation of various intermediates, which may have distinct biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of N-(3,4-dimethoxyphenyl)prop-2-enamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of N-(3,4-dimethoxyphenyl)prop-2-enamide can affect its overall activity and function within the organism.
Subcellular Localization
N-(3,4-dimethoxyphenyl)prop-2-enamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHSPKJBNEXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




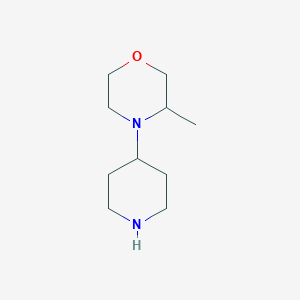
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
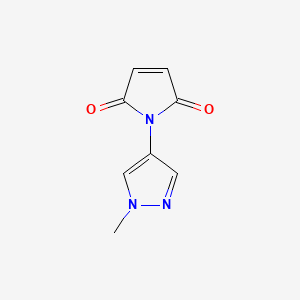


![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)


![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
